diethyl 1-{2-[(2-carbamoylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-DIETHYL 1-{[(2-CARBAMOYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 4,5-DIETHYL 1-{[(2-CARBAMOYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids.
Introduction of the ethyl groups: Alkylation reactions are used to introduce ethyl groups at the 4 and 5 positions of the triazole ring.
Attachment of the carbamoylphenyl group: This step involves the reaction of the triazole intermediate with a carbamoylphenyl derivative under appropriate conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
4,5-DIETHYL 1-{[(2-CARBAMOYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the triazole ring are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,5-DIETHYL 1-{[(2-CARBAMOYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Research: The compound is investigated for its biological activity, including potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4,5-DIETHYL 1-{[(2-CARBAMOYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to 4,5-DIETHYL 1-{[(2-CARBAMOYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE include other triazole derivatives such as:
1,2,4-Triazole: A simpler triazole compound with broad applications in medicinal chemistry.
1,2,3-Triazole: Another triazole isomer with distinct chemical properties and applications.
Substituted Triazoles:
The uniqueness of 4,5-DIETHYL 1-{[(2-CARBAMOYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE lies in its specific substitution pattern and the presence of the carbamoylphenyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19N5O6 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
diethyl 1-[2-(2-carbamoylanilino)-2-oxoethyl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C17H19N5O6/c1-3-27-16(25)13-14(17(26)28-4-2)22(21-20-13)9-12(23)19-11-8-6-5-7-10(11)15(18)24/h5-8H,3-4,9H2,1-2H3,(H2,18,24)(H,19,23) |
InChI Key |
QUIRWWUXSGTRHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)CC(=O)NC2=CC=CC=C2C(=O)N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.